N-BUTYL-2-(2-METHOXYACETAMIDO)BENZAMIDE

Catalog No.
S4531013
CAS No.
M.F
C14H20N2O3
M. Wt
264.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-BUTYL-2-(2-METHOXYACETAMIDO)BENZAMIDE

Product Name

N-BUTYL-2-(2-METHOXYACETAMIDO)BENZAMIDE

IUPAC Name

N-butyl-2-[(2-methoxyacetyl)amino]benzamide

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C14H20N2O3/c1-3-4-9-15-14(18)11-7-5-6-8-12(11)16-13(17)10-19-2/h5-8H,3-4,9-10H2,1-2H3,(H,15,18)(H,16,17)

InChI Key

QBIIKVIBFPSYHE-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC=CC=C1NC(=O)COC

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NC(=O)COC

The exact mass of the compound N-butyl-2-[(methoxyacetyl)amino]benzamide is 264.14739250 g/mol and the complexity rating of the compound is 294. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Here's what we can glean from scientific databases:

  • Chemical Databases: Searches in PubChem and other chemical databases haven't revealed any published scientific articles directly referencing N-butyl-2-[(methoxyacetyl)amino]benzamide [, ]. This doesn't eliminate the possibility of research on the compound, but it suggests any studies might not be publicly available or the compound might be under development with a different name.

Future Research Directions:

Given the structural features of N-butyl-2-[(methoxyacetyl)amino]benzamide, it could potentially be explored in various research areas:

  • Medicinal Chemistry

    The presence of a benzamide group and an amide linkage suggests the molecule could be investigated for its potential biological activity. Amide linkages are common functional groups in many drugs, and benzamide derivatives have been explored for various therapeutic applications.

  • Material Science

    The molecule's structure could be of interest for material science research, depending on its properties. The methoxyacetyl group might influence solubility or other characteristics.

N-Butyl-2-(2-methoxyacetamido)benzamide is a synthetic organic compound characterized by its unique structure, which includes a butyl group, an aromatic benzamide moiety, and a methoxyacetamido substituent. This compound belongs to the class of benzamides, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the butyl group enhances the lipophilicity of the molecule, potentially influencing its pharmacokinetic properties. The methoxyacetamido group may contribute to its reactivity and interaction with biological targets.

Typical for amides and benzamides. These include:

  • Transamidation Reactions: The compound can undergo transamidation, where the amide bond is exchanged with another amine under catalytic conditions, often using nickel or lanthanide catalysts to facilitate the reaction .
  • Hydrolysis: In aqueous environments or under acidic/basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Acylation Reactions: The amine functional group can react with acyl chlorides or anhydrides to form new acylated derivatives.

Benzamide derivatives, including N-butyl-2-(2-methoxyacetamido)benzamide, have been studied for their biological activities. Many benzamides exhibit:

  • Anticancer Properties: Some benzamide derivatives act as inhibitors of histone deacetylases, which play a crucial role in cancer progression .
  • Anti-inflammatory Effects: Compounds in this class have shown potential in reducing inflammation through various mechanisms.
  • Antimicrobial Activity: Benzamides can also possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.

The synthesis of N-butyl-2-(2-methoxyacetamido)benzamide typically involves several steps:

  • Formation of Benzamide: Starting from 2-methoxyacetic acid and an appropriate amine (e.g., butylamine), the initial benzamide can be synthesized via standard amidation techniques.
  • Substitution Reactions: The introduction of the methoxyacetamido group may involve acylation reactions where 2-methoxyacetic acid is activated (e.g., through conversion to an acyl chloride) before reacting with the benzamide.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

N-Butyl-2-(2-methoxyacetamido)benzamide has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  • Research Tools: The compound could be utilized in biochemical studies to explore mechanisms of action related to histone deacetylase inhibition or other pathways.

Interaction studies involving N-butyl-2-(2-methoxyacetamido)benzamide typically focus on its binding affinity and efficacy against various biological targets. These studies may include:

  • Binding Affinity Assays: Evaluating how well the compound binds to specific enzymes or receptors linked to disease processes.
  • Cellular Assays: Assessing the compound's effects on cell proliferation, apoptosis, and inflammatory responses in vitro.

Several compounds share structural similarities with N-butyl-2-(2-methoxyacetamido)benzamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-MethylbenzamideBenzamide with a methyl groupOften used as a model compound in studies
4-Methyl-N-benzoyl-N-butylamineBenzoyl derivative with a butyl side chainExhibits strong analgesic properties
N-(4-Hydroxyphenyl)acetamideAcetamide with a hydroxyphenyl substituentKnown for anti-inflammatory effects
4-AminobenzamideSimple amino-substituted benzamideCommonly used in drug synthesis

The uniqueness of N-butyl-2-(2-methoxyacetamido)benzamide lies in its specific combination of functional groups that may enhance its biological activity compared to other benzamides. Its lipophilicity due to the butyl group also differentiates it from more polar analogs, potentially affecting its bioavailability and therapeutic index.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

264.14739250 g/mol

Monoisotopic Mass

264.14739250 g/mol

Heavy Atom Count

19

Dates

Last modified: 04-15-2024

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